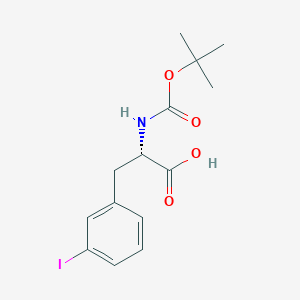

Boc-3-iodo-L-phenylalanine

Overview

Description

Boc-3-iodo-L-phenylalanine is a specialized derivative of phenylalanine, characterized by the incorporation of an iodine atom at the 3-position of the benzyl side chain and protected by a tert-butoxycarbonyl (Boc) group on the amino function . This compound is particularly significant in peptide chemistry and molecular biology research, serving as a crucial building block for synthesizing peptides and proteins with specific structural and functional properties . The presence of the iodine atom introduces unique physicochemical characteristics, such as enhanced molecular weight and altered electronic properties, making it useful for studying protein interactions, folding, and stability .

Mechanism of Action

Target of Action

Boc-3-iodo-L-phenylalanine is a specialized derivative of phenylalanine . It is primarily used in the realm of peptide chemistry and molecular biology research, serving as a pivotal building block for the synthesis of peptides and proteins with specific structural and functional properties

Mode of Action

The presence of the iodine atom introduces unique physicochemical characteristics, such as enhanced molecular weight and altered electronic properties . This makes it useful for studying protein interactions, folding, and stability . Additionally, the Boc group provides a protective mechanism, ensuring the amino group remains inert during certain reactions, thereby allowing for the sequential construction of peptides without undesired side reactions .

Biochemical Pathways

It is utilized for its role in the synthesis of novel peptides .

Result of Action

This enables the tracking and imaging of peptides and proteins in complex biological systems .

Biochemical Analysis

Biochemical Properties

The presence of the iodine atom in Boc-3-iodo-L-phenylalanine introduces unique physicochemical characteristics, such as enhanced molecular weight and altered electronic properties, making it useful for studying protein interactions, folding, and stability . Additionally, the Boc group provides a protective mechanism, ensuring the amino group remains inert during certain reactions, thereby allowing for the sequential construction of peptides without undesired side reactions .

Cellular Effects

The iodine atom can be exploited for radiolabeling, enabling the tracking and imaging of peptides and proteins in complex biological systems .

Molecular Mechanism

It is known that the iodine atom introduces unique physicochemical characteristics that make it useful for studying protein interactions, folding, and stability . The Boc group also provides a protective mechanism, ensuring the amino group remains inert during certain reactions .

Temporal Effects in Laboratory Settings

It is known that the compound is utilized in peptide synthesis and radiochemical studies , suggesting that it may have long-term effects on cellular function observed in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Boc-3-iodo-L-phenylalanine typically involves the following steps:

Iodination of L-phenylalanine: L-phenylalanine is used as the starting material, and the hydrogen atoms on the benzene ring are replaced with iodine using stannous iodide in the presence of ethanol.

Amino Protection Reaction: The iodinated phenylalanine undergoes an amino protection reaction to obtain this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient stirrers, reflux condensers, and other industrial equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Boc-3-iodo-L-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like palladium catalysts.

Coupling Reactions: It can participate in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Grignard Reagents: Employed in substitution reactions.

Major Products:

Substituted Phenylalanine Derivatives: Formed through substitution reactions.

Coupled Products: Resulting from cross-coupling reactions.

Scientific Research Applications

Boc-3-iodo-L-phenylalanine is utilized in various scientific research applications, including:

Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins with specific structural and functional properties.

Radiochemical Studies: The iodine atom can be exploited for radiolabeling, enabling the tracking and imaging of peptides and proteins in complex biological systems.

Proteomics Research: Used to study protein interactions, folding, and stability.

Comparison with Similar Compounds

Boc-4-iodo-L-phenylalanine: Similar in structure but with the iodine atom at the 4-position.

Boc-4-dihydroxyborylphenylalanine: Contains a boron atom instead of iodine.

Uniqueness: Boc-3-iodo-L-phenylalanine is unique due to the position of the iodine atom at the 3-position, which introduces distinct physicochemical properties compared to its analogs . This uniqueness makes it particularly valuable in studying specific protein interactions and stability .

Biological Activity

Boc-3-iodo-L-phenylalanine is a synthetic derivative of the amino acid phenylalanine, notable for its applications in biochemical research and potential therapeutic uses. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C14H18INO4) features a tert-butoxycarbonyl (Boc) protective group on the amino group and an iodine atom at the 3-position of the phenyl ring. This modification enhances its lipophilicity and stability, making it suitable for various biological applications.

- Transport Mechanism :

- Impact on Tumor Metabolism :

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant cellular uptake in various cancer cell lines. For example, studies indicated that the compound could be effectively utilized in PET imaging due to its selective accumulation in tumor cells compared to normal tissues .

In Vivo Studies

In vivo studies using animal models have provided further insights into the biological activity of this compound:

- Tumor Uptake : Research has shown that this compound displays rapid and high uptake in tumor tissues, with net tumor-to-background ratios reaching as high as 6.7 within 60 minutes post-administration .

- Displacement Studies : Displacement experiments using other amino acids such as L-phenylalanine demonstrated that this compound competes effectively for LAT transport, confirming its mechanism of action as a substrate for LAT1 .

Case Studies

Several case studies highlight the utility of this compound in clinical and research settings:

- Imaging Applications : In a study involving glioma models, this compound was evaluated for its potential as a radiotracer. The results indicated favorable pharmacokinetics and biodistribution patterns, suggesting its viability for non-invasive tumor imaging .

- Therapeutic Potential : The compound's ability to selectively target cancer cells has prompted investigations into its use as a therapeutic agent in combination with other treatments, potentially enhancing the efficacy of existing cancer therapies .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other phenylalanine derivatives is useful:

| Compound | Transport Mechanism | Tumor Uptake Ratio | Clinical Application |

|---|---|---|---|

| This compound | LAT1 | Up to 6.7 | PET Imaging |

| 2-Iodo-L-Phenylalanine | LAT1 | Moderate | Tumor Imaging |

| 4-Iodo-L-Phenylalanine | LAT1 | High | Experimental Imaging |

Properties

IUPAC Name |

(2S)-3-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTBEGFNTNOLNZ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471233 | |

| Record name | N-(tert-Butoxycarbonyl)-3-iodo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273221-75-3 | |

| Record name | N-(tert-Butoxycarbonyl)-3-iodo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.